An In-depth Technical Guide to the Basic Properties of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
An In-depth Technical Guide to the Basic Properties of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the heterocyclic compound 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one. This scaffold is of significant interest in medicinal chemistry, particularly as a core structure in the development of kinase inhibitors. This document outlines its basic properties, provides detailed experimental protocols for their determination, and explores the biological context of its derivatives, with a focus on the Polo-like kinase 1 (PLK1) signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem CID: 22038513[1] |
| Molecular Weight | 136.15 g/mol | PubChem CID: 22038513[1] |
| XLogP3 (Calculated) | 0.1 | PubChem CID: 22038513[1] |
| Topological Polar Surface Area | 44.9 Ų | PubChem CID: 22038513[1] |
| Hydrogen Bond Donors | 2 | PubChem CID: 22038513[1] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 22038513[1] |
Experimental Protocols for Property Determination
Accurate experimental determination of physicochemical properties is essential for validating computational models and for regulatory submissions. The following sections detail standard protocols for measuring pKa, LogP, and aqueous solubility, which are applicable to heterocyclic compounds like 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug candidate. Potentiometric titration is a widely used and reliable method for its determination.[2][3][4][5]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The potential of the solution is measured using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[5]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent if solubility is low).
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[2][4]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before each experiment.[2]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a thermostatted titration vessel.
-
Add the KCl solution to maintain constant ionic strength.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. More accurately, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at the halfway point to the inflection.
-
Perform the titration in triplicate to ensure reproducibility.[2]
-
Determination of LogP by the Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental LogP determination.[6][7][8][9]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.[7]
Detailed Methodology:
-
Preparation of Phases:
-
Pre-saturate the n-octanol with water and the water (typically a buffer of a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a sealed container.
-
Shake the container at a constant temperature for a sufficient time to allow for equilibrium to be established (e.g., 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate LogP as log₁₀(P).
-
Conduct the experiment at least in triplicate.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[11][12][13][14]
2.3.1. Kinetic Solubility by Turbidimetry
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[11][12][13]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader. The concentration at which precipitation is first observed is taken as the kinetic solubility.[13][14]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in DMSO.
-
-
Measurement:
-
Add a small aliquot of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
-
2.3.2. Thermodynamic Solubility by the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11][14]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.[15]
Detailed Methodology:
-
Equilibration:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, filter the solution to remove any undissolved solid.
-
Determine the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Biological Context: Inhibition of Polo-like Kinase 1 (PLK1)
Derivatives of the 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one core structure have been identified as potent and selective inhibitors of Polo-like kinase 1 (PLK1).[16] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[17][18] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[18][19]
PLK1 Signaling Pathway
PLK1 is a master regulator of mitotic progression. Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[18][20] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[17] The signaling pathway involving PLK1 is complex and intersects with other critical cellular pathways, such as the mTOR pathway.[21][22]
Below is a diagram illustrating the central role of PLK1 in cell cycle regulation and its interaction with other signaling components.
Experimental Workflow for Assessing PLK1 Inhibition
The following workflow outlines the key steps in evaluating a compound like a 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one derivative for its PLK1 inhibitory activity.
Conclusion
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one represents a valuable scaffold in modern drug discovery. While comprehensive experimental data for the parent molecule is limited, its derivatives have shown significant promise as inhibitors of PLK1, a key target in oncology. This guide provides the foundational physicochemical data, standardized experimental protocols for its characterization, and the relevant biological context to aid researchers and drug development professionals in their exploration of this important class of compounds. Further experimental investigation into the pKa and aqueous solubility of the core structure is warranted to build a more complete profile and facilitate the design of future drug candidates.
References
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- 16. researchgate.net [researchgate.net]
- 17. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 22. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
